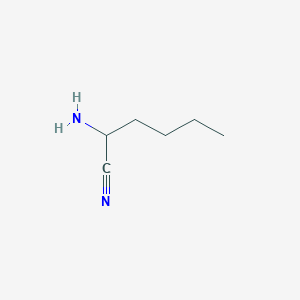
2-Aminohexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: 2-Aminohexanenitrile can be synthesized by heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods:
- Industrially, this compound can be produced through the hydrogenation of adiponitrile using catalysts such as Raney nickel or cobalt. This process involves the conversion of adiponitrile to 6-aminohexanenitrile under controlled conditions of temperature and pressure .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of dilute acid or alkali to form carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Nucleophilic Addition: The compound can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Dilute acid (e.g., HCl) or dilute alkali (e.g., NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (e.g., RMgX) in anhydrous conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Aplicaciones Científicas De Investigación
2-Aminohexanenitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Aminohexanenitrile involves its reactivity with various chemical reagents. For instance, during reduction, the nitrile group is converted to an amine group through the transfer of electrons from the reducing agent to the nitrile carbon, breaking the triple bond and forming a primary amine . The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparación Con Compuestos Similares
Hexanenitrile: Similar in structure but lacks the amino group.
6-Aminocapronitrile: Another name for 2-Aminohexanenitrile, emphasizing its caproic acid derivative nature.
Uniqueness:
Propiedades
Número CAS |
27243-20-5 |
|---|---|
Fórmula molecular |
C6H12N2 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2-aminohexanenitrile |
InChI |
InChI=1S/C6H12N2/c1-2-3-4-6(8)5-7/h6H,2-4,8H2,1H3 |
Clave InChI |
FHKPTEOFUHYQFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B15110500.png)
![(2-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B15110508.png)
![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15110509.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B15110516.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15110518.png)
![N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15110529.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15110533.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7,8-diol](/img/structure/B15110538.png)
![5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15110548.png)
![7-(4-fluorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110552.png)
![4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid](/img/structure/B15110556.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone](/img/structure/B15110557.png)
![4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B15110569.png)
![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B15110595.png)
